molecular formula C3H6N2O7 B1213736 1,3-Dinitroglycerin CAS No. 623-87-0

1,3-Dinitroglycerin

Cat. No. B1213736
CAS RN: 623-87-0
M. Wt: 182.09 g/mol
InChI Key: ASIGVDLTBLZXNC-UHFFFAOYSA-N
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Patent
US06870061B2

Procedure details

In another embodiment, the process of the present invention may be carried out using two continuously overflowing stirred reaction vessels and one decanter. In this embodiment, the glycerin is nitrated to 1,3-dinitroglycerin in the first reaction vessel. The overflow is reacted with excess base in the second reaction vessel to neutralize the excess nitric acid and form glycidyl nitrate from the 1,3-dinitroglycerin. The overflow from the second reaction vessel flows into the decanter, which separates the immiscible organic phase from the basic aqueous solution.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O:4][CH2:5][CH:6]([CH2:8][O:9][N+:10]([O-:12])=[O:11])[OH:7])([O-:3])=[O:2].[N+]([O-])(O)=O>OCC(CO)O>[N+:1]([O-:3])([O:4][CH2:5][CH:6]1[O:9][CH2:8]1)=[O:2].[N+:1]([O:4][CH2:5][CH:6]([CH2:8][O:9][N+:10]([O-:12])=[O:11])[OH:7])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])OCC(O)CO[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OCC(O)CO

Conditions

Stirring
Type
CUSTOM
Details
continuously overflowing stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction vessels and one decanter
CUSTOM
Type
CUSTOM
Details
The overflow is reacted with excess base in the second reaction vessel

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)(OCC1CO1)[O-]
Name
Type
product
Smiles
[N+](=O)([O-])OCC(O)CO[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06870061B2

Procedure details

In another embodiment, the process of the present invention may be carried out using two continuously overflowing stirred reaction vessels and one decanter. In this embodiment, the glycerin is nitrated to 1,3-dinitroglycerin in the first reaction vessel. The overflow is reacted with excess base in the second reaction vessel to neutralize the excess nitric acid and form glycidyl nitrate from the 1,3-dinitroglycerin. The overflow from the second reaction vessel flows into the decanter, which separates the immiscible organic phase from the basic aqueous solution.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O:4][CH2:5][CH:6]([CH2:8][O:9][N+:10]([O-:12])=[O:11])[OH:7])([O-:3])=[O:2].[N+]([O-])(O)=O>OCC(CO)O>[N+:1]([O-:3])([O:4][CH2:5][CH:6]1[O:9][CH2:8]1)=[O:2].[N+:1]([O:4][CH2:5][CH:6]([CH2:8][O:9][N+:10]([O-:12])=[O:11])[OH:7])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])OCC(O)CO[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OCC(O)CO

Conditions

Stirring
Type
CUSTOM
Details
continuously overflowing stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction vessels and one decanter
CUSTOM
Type
CUSTOM
Details
The overflow is reacted with excess base in the second reaction vessel

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)(OCC1CO1)[O-]
Name
Type
product
Smiles
[N+](=O)([O-])OCC(O)CO[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.